molecular formula C57H100O6 B016368 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol CAS No. 2190-21-8

1,2-Dilinoleoyl-3-oleoyl-rac-glycerol

Cat. No.: B016368
CAS No.: 2190-21-8
M. Wt: 881.4 g/mol
InChI Key: VVEBTVMJPTZDHO-WECKWCTPSA-N
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Description

1,2-Dilinoleoyl-3-Oleoyl-rac-glycerol, also known as OLL, is a triacylglycerol. Its chemical structure consists of linoleic acid at the sn-1 and sn-2 positions, and oleic acid at the sn-3 position. The empirical formula is C₅₇H₁₀₀O₆, and its molecular weight is 881.40 g/mol . OLL is found in the oils of ostrich and emu, as well as in the fat body of male B. lapidarius bumblebees .

Mechanism of Action

Target of Action

1,2-Dilinoleoyl-3-oleoyl-rac-glycerol, also known as 1-Oleo-2,3-dilinolein, is a type of triacylglycerol Triacylglycerols are the main constituents of body fat in humans and other animals, as well as vegetable fat They are also present in the blood to enable the bidirectional transference of adipose fat and blood glucose from the liver

Result of Action

The primary result of the action of this compound, like other triacylglycerols, is the provision of energy. The fatty acids released during the breakdown of this compound can be oxidized to generate ATP. This compound has also been found to reduce scald development on apples of the Delicious variety when applied immediately following harvest and assessed after six months of storage .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, temperature can affect the rate of lipolysis and β-oxidation. Additionally, the presence of other compounds, such as hormones, can also influence the metabolism of this compound. It’s also worth noting that this compound has been found in ostrich and emu oils, as well as in the fat body of male B. lapidarius bumblebees .

Preparation Methods

OLL can be synthesized through various routes. While I don’t have specific synthetic procedures for this compound, it is typically obtained through organic synthesis. Industrial production methods may involve enzymatic or chemical processes, but further research would be needed to provide precise details.

Chemical Reactions Analysis

OLL can undergo several types of reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. For instance:

    Oxidation: OLL may react with oxidizing agents to form hydroperoxides or other oxidation products.

    Reduction: Reduction of OLL could yield diacylglycerols or even free fatty acids.

    Substitution: OLL can participate in acyl exchange reactions, where the fatty acid chains are replaced by other acyl groups.

Major products formed from these reactions include modified glycerides, such as monoacylglycerols or diacylglycerols.

Scientific Research Applications

OLL has diverse applications across scientific fields:

    Chemistry: Researchers study OLL’s behavior in lipid chemistry, including its role in lipid metabolism and membrane structure.

    Biology: OLL’s impact on cellular processes, cell signaling, and lipid homeostasis is of interest.

    Medicine: Investigations explore OLL’s potential therapeutic effects, such as anti-inflammatory properties or its role in lipid-based drug delivery systems.

    Industry: OLL may find applications in food technology, cosmetics, and pharmaceutical formulations.

Comparison with Similar Compounds

OLL’s uniqueness lies in its specific combination of linoleic and oleic acids. Similar compounds include other triacylglycerols with different fatty acid compositions, such as trilinolein or triolein.

Properties

IUPAC Name

2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,18-19,21,25-30,54H,4-15,17,20,22-24,31-53H2,1-3H3/b19-16-,21-18-,28-25-,29-26-,30-27-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEBTVMJPTZDHO-WECKWCTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H100O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001287930
Record name 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001287930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

881.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2190-21-8
Record name 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2190-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dilinoleoyl-3-olein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001287930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DILINOLEOYL-3-OLEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKD0SUX495
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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